2-Bromo-5-chlorophenyl acetate
CAS No.:
Cat. No.: VC20683137
Molecular Formula: C8H6BrClO2
Molecular Weight: 249.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6BrClO2 |
---|---|
Molecular Weight | 249.49 g/mol |
IUPAC Name | (2-bromo-5-chlorophenyl) acetate |
Standard InChI | InChI=1S/C8H6BrClO2/c1-5(11)12-8-4-6(10)2-3-7(8)9/h2-4H,1H3 |
Standard InChI Key | VMWJBMSMSVPBCB-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1=C(C=CC(=C1)Cl)Br |
Introduction
Structural Characteristics and Nomenclature
The term "2-bromo-5-chlorophenyl acetate" refers to esters derived from 2-(2-bromo-5-chlorophenyl)acetic acid. The core structure consists of a phenyl ring substituted with bromine at the 2-position and chlorine at the 5-position, linked to an acetic acid moiety that is esterified. For example:
-
Methyl 2-(2-bromo-5-chlorophenyl)acetate (CAS 455957-76-3) has the molecular formula and a molecular weight of 263.51 g/mol.
-
Ethyl 2-(2-bromo-5-chlorophenyl)acetate (CAS 1261835-53-3) features an ethyl ester group, yielding the formula and a molecular weight of 277.54 g/mol .
The IUPAC name for the methyl ester is methyl 2-(2-bromo-5-chlorophenyl)acetate, while the ethyl variant is ethyl 2-(2-bromo-5-chlorophenyl)acetate. These compounds are characterized by their distinct substitution patterns, which influence their reactivity and physical properties.
Synthesis and Reaction Pathways
The synthesis of these esters typically involves multi-step reactions starting from halogenated benzene precursors. For instance, the synthesis of 2-(2-bromo-5-chlorophenyl)acetaldehyde (a related intermediate) employs a two-step process:
-
Silazane-mediated deprotonation: Reaction with 1,1,1,3,3,3-hexamethyldisilazane potassium in toluene under inert atmosphere .
-
Acid hydrolysis: Treatment with hydrochloric acid and lithium hydroxide monohydrate in tetrahydrofuran under reflux .
Esterification of the resulting acetic acid derivatives with methanol or ethanol completes the synthesis. The methyl ester is synthesized via methylation of the carboxyl group, while the ethyl ester involves similar steps with ethanol.
Physicochemical Properties
Key properties of these compounds include:
The higher LogP value of the ethyl ester (3.4) compared to the methyl analog (2.66) reflects increased lipophilicity due to the longer alkyl chain. Both compounds exhibit low vapor pressures, suggesting limited volatility at room temperature.
Applications in Organic Synthesis
These esters serve as pivotal intermediates:
-
Pharmaceuticals: Used in the synthesis of kinase inhibitors and antimicrobial agents. For example, derivatives of 2-(2-bromo-5-chlorophenyl)acetic acid are precursors to compounds with anti-inflammatory properties.
-
Agrochemicals: The halogenated aromatic core is integral to herbicides and pesticides, where electronic effects from bromine and chlorine enhance bioactivity .
A notable application is their role in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine atom acts as a leaving group for palladium-catalyzed arylations .
Comparative Analysis with Related Halogenated Esters
To contextualize these compounds, consider their structural analogs:
The ethanol derivative lacks the ester functional group, resulting in higher polarity and water solubility compared to the methyl and ethyl esters.
Recent Advances and Research Directions
Recent studies focus on optimizing synthetic routes to improve yields and reduce byproducts. For example, Wurst et al. (2011) demonstrated a 75% yield improvement using silazane bases in toluene . Future research may explore:
-
Green chemistry approaches: Replacement of traditional solvents with ionic liquids or supercritical CO₂.
-
Biocatalysis: Enzymatic esterification to enhance stereoselectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume